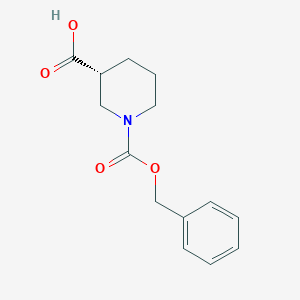

(3R)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLPIVZNYJKKDM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353064 | |

| Record name | (r)-piperidine-1,3-dicarboxylic acid 1-benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160706-62-7 | |

| Record name | 1-(Phenylmethyl) (3R)-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160706-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (r)-piperidine-1,3-dicarboxylic acid 1-benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160706-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

Common precursors include:

-

Piperidine-3-carboxylic acid derivatives (racemic or enantiomerically enriched).

-

Chiral auxiliaries for asymmetric induction.

Method 1: Direct Cbz Protection of Piperidine-3-Carboxylic Acid

This route involves protecting the secondary amine of piperidine-3-carboxylic acid with a Cbz group, followed by resolution of the racemic mixture.

Procedure Overview

-

Esterification : Piperidine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then esterified with ethanol.

-

Cbz Protection : The ester intermediate reacts with benzyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the Cbz group.

-

Hydrolysis : The ester is hydrolyzed under basic conditions (e.g., LiOH·H₂O) to regenerate the carboxylic acid.

-

Chiral Resolution : Racemic product is resolved using chiral agents like R-(+)-α-methylbenzylamine.

Key Data

Advantages : Straightforward steps with commercially available reagents.

Limitations : Requires resolution, reducing overall yield.

Method 2: Asymmetric Synthesis via Chiral Auxiliaries

This approach avoids racemic intermediates by incorporating chiral auxiliaries early in the synthesis.

Procedure Overview

-

Asymmetric Cyclization : A prochiral diketone undergoes cyclization with a chiral catalyst (e.g., Jacobsen’s catalyst) to form enantiomerically enriched piperidine-3-carboxylic acid derivatives.

-

Cbz Protection : The chiral amine is protected as described in Method 1.

Key Data

Advantages : Eliminates resolution steps; higher enantiopurity.

Limitations : Specialized catalysts increase cost.

Method 3: Reductive Amination with Chiral Induction

A convergent strategy combining reductive amination and stereocontrol.

Procedure Overview

-

Aldehyde Preparation : 3-Carboxypiperidine is converted to an aldehyde via oxidation.

-

Reductive Amination : The aldehyde reacts with benzyloxycarbonyl hydrazine under chiral conditions (e.g., (R)-BINAP/Pd) to form the Cbz-protected amine.

-

Oxidation : The intermediate is oxidized to regenerate the carboxylic acid.

Key Data

Advantages : Modular and scalable.

Limitations : Sensitive to reaction conditions; expensive ligands.

Comparative Analysis of Methods

| Method | Overall Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| 1 | 35–40 | >99 | Low | High |

| 2 | 50–55 | 95 | High | Moderate |

| 3 | 45–50 | 98 | Moderate | High |

Method 1 is preferred for industrial-scale production due to lower costs, while Method 3 offers superior stereocontrol for research applications.

Critical Considerations in Process Optimization

Solvent Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions

®-Piperidine-1,3-dicarboxylic acid 1-benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Drug Development

(3R)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid serves as a precursor for several pharmaceutical compounds. Its derivatives are being investigated for their potential as analgesics, anti-inflammatory agents, and neuroprotective drugs. The compound's structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets.

Case Study: Synthesis of Analgesics

A study demonstrated the synthesis of novel analgesic compounds derived from this compound. The derivatives exhibited significant pain-relieving properties in animal models, indicating potential for further development into therapeutic agents.

Organic Synthesis

Synthetic Intermediates

This compound is widely used as an intermediate in the synthesis of complex molecules. It can undergo various transformations, including deprotection, substitution, and oxidation reactions, which are essential in multi-step organic syntheses.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Deprotection | Removal of protecting groups (Boc, Cbz) | Trifluoroacetic acid (TFA), Pd/C |

| Substitution | Nucleophilic substitution at nitrogen or carboxyl group | Alkyl halides, acyl chlorides |

| Oxidation | Conversion of functional groups | KMnO4, CrO3 |

Example: Synthesis Pathway

The synthesis typically involves:

- Protection of the Piperidine Nitrogen: Using a tert-butoxycarbonyl (Boc) group.

- Introduction of the Benzyloxycarbonyl Group: Through reaction with benzyl chloroformate.

- Carboxylation: Finalizing the structure by introducing the carboxylic acid functionality.

Material Science

Development of New Materials

Research has explored the use of this compound in creating new materials with specific chemical properties. Its derivatives are being studied for applications in catalysis and polymer science.

Case Study: Catalytic Applications

Recent findings suggest that derivatives of this compound can act as catalysts in asymmetric synthesis reactions, enhancing yield and selectivity in producing chiral compounds.

Bioconjugation

Targeted Drug Delivery

The compound is utilized in bioconjugation processes to develop targeted drug delivery systems. By modifying its structure, researchers can create conjugates that selectively deliver therapeutic agents to specific cells or tissues.

Mechanism of Action

The mechanism of action of ®-Piperidine-1,3-dicarboxylic acid 1-benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Protecting Group Differences

(3S,4R)-1-(tert-Butoxycarbonyl)-4-Phenylpiperidine-3-Carboxylic Acid (CAS: 652971-20-5) Molecular Formula: C₁₇H₂₃NO₄ Key Features: The tert-butoxycarbonyl (Boc) group at the 1-position and a phenyl substituent at the 4-position. Comparison: The Boc group is bulkier than Cbz, offering superior stability under basic conditions but requiring stronger acids (e.g., trifluoroacetic acid) for removal. The additional phenyl group enhances aromatic interactions but reduces solubility in polar solvents .

3-Piperidinecarboxylic Acid (CAS: 498-95-3) Molecular Formula: C₆H₁₁NO₂ Key Features: Unsubstituted piperidine-3-carboxylic acid. Comparison: The absence of a protecting group simplifies synthesis but limits applications in multi-step reactions due to reactive amine and carboxylic acid groups .

Stereochemical and Functional Group Modifications

(R)-Piperidine-3-Carboxylic Acid Hydrochloride (CAS: 59045-82-8) Molecular Formula: C₆H₁₁NO₂·HCl Key Features: Free amine and carboxylic acid groups in the hydrochloride salt form. Comparison: The hydrochloride salt improves aqueous solubility (critical for CNS drug delivery) but lacks the Cbz group, making it prone to undesired metabolic oxidation .

(3R)-1-Methylpiperidine-3-Carboxylic Acid (CAS: 952480-19-2) Molecular Formula: C₇H₁₃NO₂ Key Features: Methyl group at the 1-position instead of Cbz.

Antimicrobial Quinolone Derivatives

Compounds such as 7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (19h) (Molecular Weight: 525.21 g/mol) incorporate the piperidine-3-carboxylic acid scaffold into quinolone antibiotics. These derivatives exhibit enhanced bacterial DNA gyrase inhibition due to fluoro and methoxy substituents but are structurally more complex and heavier than the target compound .

Nipecotic Acid Prodrugs

Nipecotic acid (piperidine-3-carboxylic acid) derivatives, like those in , are prodrugs designed to improve blood-brain barrier penetration. The Cbz group in the target compound may similarly enhance CNS uptake compared to unprotected nipecotic acid, which has poor bioavailability .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 263.29 | 2.1 | 0.5 (H₂O) | Cbz, 3R-COOH |

| (3S,4R)-1-Boc-4-phenyl derivative | 305.37 | 3.4 | 0.1 (H₂O) | Boc, 4-phenyl, 3S-COOH |

| 3-Piperidinecarboxylic acid | 129.16 | -0.5 | 12.0 (H₂O) | None |

| 19h (Quinolone derivative) | 525.21 | 1.8 | <0.1 (H₂O) | Fluoro, methoxy, Cbz |

*logP values estimated using ChemDraw software.

Stability and Reactivity

- Cbz Group Stability: The target compound’s Cbz group is stable under basic and nucleophilic conditions but cleavable via hydrogenolysis (H₂/Pd), making it ideal for stepwise synthesis .

- Boc Group Stability : The Boc analog () requires acidic conditions for deprotection, limiting compatibility with acid-sensitive intermediates .

Biological Activity

(3R)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the acylation of piperidine derivatives. The process often utilizes various protective groups to enhance yield and selectivity. For instance, the use of N-Boc protection during synthesis has been documented, allowing for easier purification and isolation of the desired product .

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in human lung cancer A549 cells. The compound exhibited an IC50 value indicating effective cytotoxicity, which suggests its potential as a lead compound in cancer therapy .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promising neuroprotective effects. Research indicates that it may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism, leading to reduced energy supply for tumor growth.

- Modulation of Signaling Pathways : It may influence key signaling pathways associated with apoptosis and cell survival, promoting cancer cell death while protecting healthy cells.

Study 1: Anticancer Activity

A study conducted on the efficacy of this compound on A549 cells revealed:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

This dose-dependent response indicates significant cytotoxicity at higher concentrations .

Study 2: Neuroprotective Effects

In a neuroprotection assay using cultured neuronal cells exposed to oxidative stress, this compound demonstrated:

| Treatment Group | Neuronal Survival (%) |

|---|---|

| Control | 100 |

| Oxidative Stress Alone | 30 |

| Compound Treatment | 70 |

These results support the compound's potential in mitigating oxidative damage in neuronal cells .

Q & A

Q. What are the standard protocols for synthesizing (3R)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step organic reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of sensitive functional groups. Key steps include:

- Protection of the piperidine nitrogen using phenylmethoxycarbonyl (Cbz) groups.

- Carboxylic acid formation via oxidation or hydrolysis of intermediate esters.

- Chiral resolution to ensure the (3R)-configuration, often achieved via chiral column chromatography or crystallization with resolving agents.

Reaction conditions (temperature: 0–25°C; solvents: dichloromethane, THF) and purification methods (flash chromatography, recrystallization) are critical for optimizing yield (typically 50–70%) and purity (>95%) .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .

- Engineering Controls: Work in a fume hood to minimize inhalation risks. Avoid skin contact by employing proper glove-removal techniques (e.g., "peel-off" method without touching outer surfaces) .

- Waste Disposal: Dispose of contaminated materials via licensed chemical waste services. Non-recyclable solutions should be treated as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while maintaining stereochemical integrity?

Methodological Answer:

- Design of Experiments (DOE): Systematically vary parameters like solvent polarity (e.g., switching from THF to DMF), reaction temperature (e.g., −20°C for sensitive intermediates), and catalyst loading (e.g., palladium for hydrogenolysis).

- Analytical Monitoring: Use HPLC or LC-MS to track reaction progress and detect stereochemical drift. Chiral stationary phases (e.g., Chiralpak® AD-H) confirm enantiomeric excess (>98%) .

- Inert Conditions: Strict control of moisture and oxygen via Schlenk lines or gloveboxes prevents side reactions (e.g., hydrolysis of the Cbz group) .

Q. What strategies are effective in resolving contradictions in reported biological activities of derivatives?

Methodological Answer:

- Comparative Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes, receptors). Discrepancies in IC₅₀ values may arise from assay conditions (pH, buffer composition) .

- Structural Analysis: X-ray crystallography or NMR spectroscopy can identify conformational differences in derivatives that affect activity .

- Reproducibility Checks: Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate experimental variables .

Q. How can researchers assess the environmental impact of this compound when ecological toxicity data is unavailable?

Methodological Answer:

- QSAR Modeling: Predict bioaccumulation potential (log P) and toxicity using quantitative structure-activity relationship tools (e.g., EPI Suite™). Compare with structurally similar compounds (e.g., piperidine derivatives) .

- Biodegradation Studies: Conduct OECD 301F tests to measure mineralization rates in aqueous media. Monitor degradation products via GC-MS .

- Soil Mobility Assays: Use column chromatography with synthetic soil matrices to estimate adsorption coefficients (Kd) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability data for this compound?

Methodological Answer:

- Accelerated Stability Studies: Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Compare results with literature claims .

- Control Experiments: Test stability under varying storage conditions (e.g., argon vs. air, light-protected vs. exposed) to identify critical degradation pathways .

Experimental Design Tables

| Parameter | Optimization Strategy | Key References |

|---|---|---|

| Reaction Temperature | −20°C for sensitive intermediates; 25°C for coupling steps | |

| Solvent Polarity | DMF for polar intermediates; dichloromethane for neutral steps | |

| Chiral Purity | Chiralpak® AD-H column; ≥98% enantiomeric excess | |

| Stability Monitoring | LC-MS under accelerated conditions (40°C/75% RH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.